(4-Bromo-2-chloroformylanilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloroformylanilino)acetic acid is a chemical compound with the molecular formula C9H7BrClNO3 and a molecular weight of 292.518 g/mol . This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to an aniline ring, which is further connected to an acetic acid moiety. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloroformylanilino)acetic acid typically involves the reaction of 4-bromo-2-chloroaniline with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the formyl group. The resulting intermediate is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-chloroformylanilino)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Derivatives with different halogens or functional groups.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
(4-Bromo-2-chloroformylanilino)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloroformylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(4-Bromo-2-chloroanilino)acetic acid: Similar structure but lacks the formyl group.
(4-Bromo-2-isopropylanilino)acetic acid: Contains an isopropyl group instead of a formyl group.
(2-Bromo-4-methylphenoxy)acetic acid: Different substitution pattern on the aromatic ring.
Uniqueness: (4-Bromo-2-chloroformylanilino)acetic acid is unique due to the presence of both bromine and chlorine atoms along with a formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
618070-03-4 |
---|---|
Molecular Formula |
C9H7BrClNO3 |
Molecular Weight |
292.51 g/mol |
IUPAC Name |
2-(4-bromo-2-chloro-N-formylanilino)acetic acid |
InChI |
InChI=1S/C9H7BrClNO3/c10-6-1-2-8(7(11)3-6)12(5-13)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
InChI Key |
GUMKUBKCXHWKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N(CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.